![molecular formula C18H25Si B12552328 Dibutyl(naphthalen-1-YL)silyl CAS No. 143278-00-6](/img/structure/B12552328.png)
Dibutyl(naphthalen-1-YL)silyl
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Overview
Description
Dibutyl(naphthalen-1-YL)silyl is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a naphthalene ring attached to a silicon atom, which is further bonded to two butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(naphthalen-1-YL)silyl typically involves the reaction of naphthalene derivatives with silicon-containing reagents. One common method is the reaction of naphthalene with dibutyldichlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(naphthalen-1-YL)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Dibutyl(naphthalen-1-YL)silyl has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Dibutyl(naphthalen-1-YL)silyl involves its interaction with various molecular targets The silicon atom in the compound can form bonds with other atoms or molecules, leading to the formation of new compounds or materials The naphthalene ring provides aromatic stability and can participate in π-π interactions with other aromatic systems
Comparison with Similar Compounds
Similar Compounds
Dibutylbis(naphthalen-1-YL)silane: This compound has two naphthalene rings attached to the silicon atom, providing different structural and chemical properties.
Naphthalen-1-yl-selenyl derivatives: These compounds contain selenium instead of silicon and exhibit different reactivity and applications.
Naphthalen-1-yl-propenone derivatives: These compounds have a propenone group attached to the naphthalene ring, leading to different chemical behavior.
Uniqueness
Dibutyl(naphthalen-1-YL)silyl is unique due to the presence of both butyl groups and a naphthalene ring attached to the silicon atom. This combination provides a balance of hydrophobic and aromatic characteristics, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
143278-00-6 |
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Molecular Formula |
C18H25Si |
Molecular Weight |
269.5 g/mol |
InChI |
InChI=1S/C18H25Si/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |
InChI Key |
CYKXOEQSWALHRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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